3,3-Dimethoxyoxetane
Overview
Description
3,3-Dimethoxyoxetane is an organic compound with the molecular formula C₅H₁₀O₃. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Mechanism of Action
Target of Action
Oxetanes, in general, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups in drug discovery .
Mode of Action
It’s known that the oxetane ring structure gives the endocyclic oxygen atom increased lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .
Biochemical Pathways
Oxetanes have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Pharmacokinetics
The incorporation of oxetane moieties has been demonstrated to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed .
Result of Action
The use of oxetanes in medicinal chemistry has been associated with improved physicochemical properties and increased 3-d character .
Action Environment
The properties of the diaryloxetanes and ketones are similar, and generally superior to related alkyl linkers .
Biochemical Analysis
Biochemical Properties
3,3-Dimethoxyoxetane plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a bioisostere, which means it can replace problematic functional groups in drug molecules to improve their properties . The interactions of this compound with enzymes and proteins often involve hydrogen bonding and hydrophobic interactions, which can influence the stability and activity of the resulting complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions of this compound with enzymes can result in conformational changes that either enhance or inhibit enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic stability and improved drug-like properties . At higher doses, toxic or adverse effects can occur, including potential damage to specific tissues or organs. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in the body . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxyoxetane can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethoxypropene with a suitable oxidizing agent to form the oxetane ring. This reaction typically requires controlled conditions, such as low temperatures and the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxyoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while reduction can produce various alcohols .
Scientific Research Applications
3,3-Dimethoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
3,3-Dimethyloxetane: Similar in structure but with methyl groups instead of methoxy groups.
3,3-Dimethoxypropene: A precursor in the synthesis of 3,3-Dimethoxyoxetane.
Uniqueness: this compound is unique due to its methoxy substituents, which impart different chemical properties compared to other oxetanes.
Properties
IUPAC Name |
3,3-dimethoxyoxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBCZDEGXLJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580218 | |
Record name | 3,3-Dimethoxyoxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-97-8 | |
Record name | 3,3-Dimethoxyoxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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